Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate
Description
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate is a thiophene-based ester derivative featuring a cyclopentanecarboxamido substituent at the 3-position of the thiophene ring. This article synthesizes data from structurally related compounds to infer trends and differences.
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
methyl 3-(cyclopentanecarbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H15NO3S/c1-16-12(15)10-9(6-7-17-10)13-11(14)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
DXHLYXTXFFEHHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed to facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while reduction can produce dihydrothiophenes .
Scientific Research Applications
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Substituent Diversity and Molecular Features
The 3-position substituent significantly influences the properties of thiophene-2-carboxylate derivatives. Below is a comparative analysis:
Key Observations :
- The cyclopentanecarboxamido group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to sulfonamido or hydroxy derivatives .
- Amino-substituted analogs (e.g., ) are often intermediates in drug synthesis, leveraging microwave-assisted reactions for efficient derivatization.
Physical Properties
Limited data for the target compound necessitates extrapolation from analogs:
Notes:
- The hydroxybenzo[b]thiophene derivative (mp 107–108°C) suggests that fused aromatic systems increase crystallinity compared to non-fused thiophenes.
- The target compound’s amide group may improve thermal stability relative to sulfonamido or amino analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
